![molecular formula C12H9ClFN B2454814 2-(4-Chlorophenyl)-4-fluoroaniline CAS No. 188731-34-2](/img/structure/B2454814.png)
2-(4-Chlorophenyl)-4-fluoroaniline
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Overview
Description
2-(4-Chlorophenyl)-4-fluoroaniline is an organic compound belonging to the class of aryl amines. It is a colorless solid that is used in the synthesis of various organic compounds. It is a versatile reagent and has been used in the synthesis of a variety of organic products, including pharmaceuticals, dyes, and agrochemicals. The compound has also been studied for its potential applications in scientific research and biochemistry.
Scientific Research Applications
Antileishmanial Activity
Leishmaniasis, a neglected tropical disease caused by protozoan parasites, affects millions of people annually. The novel compound (E)-3-(4-chlorophenyl)-1-(2-fluoro-4-methoxyphenyl)-2-propen-1-one was synthesized via Claisen-Schmidt condensation. With its halogenated chalcone structure, this compound holds promise as an antileishmanial agent .
Catalyst and Reagent in Organic Synthesis
2,3-Bis(4-chlorophenyl)-2-butenedinitrile, a related compound, serves as a catalyst in Diels-Alder reactions and polymerization processes. Additionally, it acts as a versatile reagent for synthesizing various organic compounds, including pharmaceuticals and agrochemicals .
Inhibition of Monoamine Transporters
Cathinones, including related structures, inhibit protein-transporting monoamines (such as dopamine, noradrenaline, and serotonin) at synaptic gaps. These interactions contribute to their sympathomimetic effects .
Intermediate in Organic Chemistry
2-(4-Chlorophenyl)ethylamine, a derivative of our compound, serves as an intermediate in organic synthesis. Researchers use it to create diverse molecules with applications in drug development and materials science .
Mechanism of Action
Target of Action
It is known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors . This suggests that 2-(4-Chlorophenyl)-4-fluoroaniline may also interact with various cellular targets, influencing a range of biological processes.
Mode of Action
It’s worth noting that related compounds, such as indole derivatives, exhibit a broad spectrum of biological activities, including antiviral, anti-inflammatory, and anticancer effects . These activities are likely the result of these compounds’ interactions with their targets, leading to changes in cellular processes.
Biochemical Pathways
Similar compounds, such as ddt and its isomers, have been shown to undergo significant changes in their isomeric ratios due to environmental processes . This suggests that 2-(4-Chlorophenyl)-4-fluoroaniline may also influence various biochemical pathways, leading to downstream effects.
Pharmacokinetics
Related compounds have been shown to exhibit favorable pharmacokinetic properties, such as good solubility, metabolic stability, and bioavailability . These properties are crucial for the compound’s bioavailability and overall therapeutic potential.
Result of Action
Related compounds have been shown to exhibit a range of biological activities, suggesting that 2-(4-chlorophenyl)-4-fluoroaniline may also have diverse molecular and cellular effects .
Action Environment
It is known that environmental processes can significantly influence the isomeric composition of related compounds, such as ddt and its isomers . This suggests that environmental factors may also influence the action and efficacy of 2-(4-Chlorophenyl)-4-fluoroaniline.
properties
IUPAC Name |
2-(4-chlorophenyl)-4-fluoroaniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClFN/c13-9-3-1-8(2-4-9)11-7-10(14)5-6-12(11)15/h1-7H,15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIOKEAUIKKVDHM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(C=CC(=C2)F)N)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClFN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Chlorophenyl)-4-fluoroaniline |
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